1-Nitro-3-(pentyloxy)benzene
Description
1-Nitro-3-(pentyloxy)benzene (C${11}$H${15}$NO${3}$, molecular weight: 209.24 g/mol) is a nitroaromatic compound characterized by a nitro group (-NO$2$) at the 1-position and a pentyloxy (-O-pentyl) substituent at the 3-position of the benzene ring. It is synthesized via nucleophilic substitution, where 3-nitrophenol reacts with 1-iodopentane in the presence of NaH in dry DMF under argon . Key spectral data include:
- $^1$H NMR (CDCl$_3$, 75 MHz): δ 8.17 (s, 1H), 7.51–7.54 (m, 1H), 7.03 (d, J = 8.3 Hz, 1H), 4.06 (t, J = 6.6 Hz, 2H), 1.84–1.70 (m, 2H), 1.49–1.32 (m, 4H), 0.94 (t, J = 7.0 Hz, 3H) .
- $^{13}$C NMR: δ 160.45 (C-O), 147.85 (C-NO$2$), 130.15–101.81 (aromatic carbons), 67.90 (OCH$2$), 29.13–14.15 (pentyl chain) .
Properties
IUPAC Name |
1-nitro-3-pentoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAMRMATJFGMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-3-(pentyloxy)benzene can be synthesized through a multi-step reaction process. One common method involves the following steps:
Step 1: The reaction of 3-nitrophenol with 1-bromopentane in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to form 3-(pentyloxy)nitrobenzene.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-3-(pentyloxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
- Reduction of the nitro group yields 1-amino-3-(pentyloxy)benzene.
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation of the pentyloxy group can yield pentyloxybenzaldehyde or pentyloxybenzoic acid.
Scientific Research Applications
1-Nitro-3-(pentyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-nitro-3-(pentyloxy)benzene depends on the specific reaction or application. For example:
Reduction: The nitro group undergoes a series of electron transfer steps, ultimately forming an amino group.
Substitution: The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack.
Oxidation: The pentyloxy group undergoes oxidative cleavage, forming aldehydes or carboxylic acids.
Comparison with Similar Compounds
Structural Analogues with Alkoxy Substituents
Key Differences :
- Electronic Effects : The pentyloxy group in this compound provides electron-donating resonance (+M effect), slightly deactivating the ring compared to the stronger electron-withdrawing -CH(O-pentyl)$_2$ group in 1-(bis(pentyloxy)methyl)-3-nitrobenzene .
- Solubility : Longer alkyl chains (e.g., pentyloxy) enhance lipophilicity compared to shorter alkoxy or aryloxy substituents .
Nitrostyrene Derivatives
Key Differences :
- Reactivity : Nitrostyrenes (e.g., NTS2) exhibit conjugated double bonds, enabling electrophilic addition reactions, whereas this compound undergoes typical aromatic substitution due to its electron-deficient ring .
- Biological Targets : Nitrostyrenes modulate myelopoiesis, while the pentyloxy derivative is tailored for protein-inhibitor interactions .
Halogenated Nitrobenzenes
Key Differences :
- Polarity : Chlorinated derivatives exhibit higher density (e.g., 1.4357 g/cm$^3$ for 1-nitro-3-(trifluoromethyl)benzene) compared to alkoxy-substituted analogues .
- Toxicity : Halogenated nitrobenzenes pose greater environmental and health risks due to bioaccumulation .
Ethynyl and Azido Derivatives
Key Differences :
- Stability : Azido derivatives (e.g., 1-nitro-3-(1-azidoethyl)benzene) are thermally unstable, whereas ethynyl derivatives are used in stable cross-coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
